![molecular formula C15H11FO4 B6405050 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261991-04-1](/img/structure/B6405050.png)
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% (FMB) is a derivative of benzoic acid and is widely used in scientific research. FMB is a versatile compound that can be used in a variety of laboratory experiments and has been used in a range of scientific research applications. FMB is a relatively new compound and has been found to have several advantages over traditional benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a range of scientific research applications. It has been used in the synthesis of various drugs, including anti-cancer drugs, and has also been used in the synthesis of compounds for the treatment of Alzheimer’s disease. 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of various compounds for use in medical imaging.
Mechanism of Action
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have several beneficial effects on biochemical and physiological processes. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are compounds involved in inflammation and allergic reactions. In addition, 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to act as an antioxidant and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% have been studied in several studies. 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and reactive oxygen species. In addition, 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have anti-cancer and anti-inflammatory effects, and to have beneficial effects on the cardiovascular system. 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has also been found to have beneficial effects on the immune system, and to have anti-oxidant and anti-microbial effects.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and has a high melting point, making it suitable for use in a variety of laboratory experiments. In addition, 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% is relatively inexpensive and is easy to synthesize. However, 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects have not yet been studied. In addition, 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% is not as widely available as other benzoic acid derivatives, making it more difficult to obtain.
Future Directions
There are several potential future directions for research on 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%. Further research is needed to determine the long-term effects of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%. Further research is also needed to determine the potential toxicity of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to explore the potential of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% as a drug delivery system and to develop methods for its effective use in drug delivery systems.
Synthesis Methods
4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by reacting 4-fluorobenzoyl chloride with 4-methoxycarbonylphenylmagnesium bromide in the presence of a base. The reaction yields a mixture of two isomers, the desired product (4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid, 95%) and 4-fluoro-3-(4-methoxycarbonylphenyl)benzamide. The two isomers can be separated by column chromatography.
properties
IUPAC Name |
4-fluoro-3-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-8-11(14(17)18)6-7-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXLPXHMXUQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690707 |
Source
|
Record name | 6-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-04-1 |
Source
|
Record name | 6-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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